molecular formula C17H25NO4S B5065742 ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5065742
M. Wt: 339.5 g/mol
InChI Key: XUPZEUYOJBLEME-UHFFFAOYSA-N
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Description

Ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by:

  • A benzothiophene core with a partially saturated cyclohexene ring.
  • A butoxycarbonyl-protected amino group at position 2.
  • A methyl substituent at position 6.
  • An ethyl ester at position 3.

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its functionalized thiophene core and modifiable substituents .

Properties

IUPAC Name

ethyl 2-(butoxycarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-4-6-9-22-17(20)18-15-14(16(19)21-5-2)12-8-7-11(3)10-13(12)23-15/h11H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPZEUYOJBLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 329226-47-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N2O4S, with a molecular weight of 339.45 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in the benzothiophene class have been shown to induce apoptosis in various cancer cell lines through pathways involving caspases and mitochondrial signaling. Benzothiophenes can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to increased cell death in cancerous tissues .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzothiophene can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Antimicrobial Activity

Benzothiophene derivatives have also been reported to exhibit antimicrobial activity against various pathogens. This includes efficacy against bacterial strains and fungi, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial and fungal growth

Case Study: Anticancer Mechanisms

A study focusing on the anticancer effects of benzothiophene derivatives revealed that these compounds could significantly reduce cell viability in hepatocellular carcinoma (HCC) cell lines. The research indicated that treatment with these compounds led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. The study also noted the downregulation of survivin and upregulation of caspase-3 activity as key indicators of induced apoptosis .

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiophene derivatives exhibit promising anticancer activity. Ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that the compound can effectively reduce cell viability in various cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies suggest that it could serve as a lead compound for developing new antibiotics or antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Neuroprotective Effects

Preliminary research indicates that derivatives of benzothiophene may possess neuroprotective effects. This compound is being investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.
  • Infection Control : Development of new antibiotics based on its antimicrobial properties.
  • Neurological Disorders : Exploration as a treatment option for neurodegenerative diseases.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed significant reduction in cell viability in breast cancer cell lines with IC50 values below 10 µM.
Study BAssess antimicrobial activityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Study CInvestigate neuroprotective effectsFound to reduce oxidative stress markers in neuronal cells by up to 50% compared to control groups.

Comparison with Similar Compounds

Substituent Variations at Position 6

The methyl group at position 6 in the target compound is a key site for structural diversification. Analogs with alternative substituents include:

Compound Name Position 6 Substituent Molecular Weight Key Properties/Impact
Ethyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Methylbutan-2-yl 287.38 Increased steric bulk enhances lipophilicity, potentially improving membrane permeability.
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl 287.38 Aromatic group introduces π-π stacking interactions, influencing crystal packing and solubility.
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate tert-Pentyl 295.43 Highly lipophilic; may affect bioavailability and metabolic stability.

Impact of Position 6 Modifications :

  • Methyl/tert-Pentyl : Bulkier groups (e.g., tert-pentyl) reduce solubility in polar solvents but enhance binding to hydrophobic targets.
  • Phenyl : Introduces planar aromaticity, which can stabilize molecular conformations via intramolecular interactions.

Variations in the Position 2 Acyl Group

The butoxycarbonylamino group at position 2 can be replaced with other acyl moieties:

Compound Name Position 2 Substituent Molecular Weight Key Properties/Impact
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido 341.42 Rigid aromatic group promotes intramolecular N–H⋯O hydrogen bonding (S(6) motif), stabilizing crystal structures.
Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Chloropropanoylamino 315.82 Electronegative chlorine enhances reactivity for nucleophilic substitution.
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenoxyacetyl-substituted amino 435.96 Polar phenoxy group improves water solubility; chloro substituent may confer bioactivity.

Impact of Position 2 Modifications :

  • Benzamido vs. Butoxycarbonylamino: Benzamido’s rigidity enhances crystallinity, while butoxycarbonyl offers hydrolytic stability for prodrug applications.
  • Chlorinated Acyl Groups : Increase electrophilicity, enabling cross-coupling or substitution reactions in further derivatization.

Ester Group Modifications

The ethyl ester at position 3 can be replaced with methyl or other alkyl esters:

Compound Name Ester Group Molecular Weight Key Properties/Impact
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 287.38 Reduced lipophilicity compared to ethyl esters, potentially altering pharmacokinetics.
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Ethyl 340.43 Ethyl ester balances solubility and metabolic stability in vivo.

Impact of Ester Groups :

  • Methyl Esters : Faster hydrolysis rates in vivo due to lower steric hindrance.
  • Ethyl Esters : Enhanced metabolic stability, making them preferable for prolonged drug action.

Q & A

Q. Biological Activity Screening

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic studies : Fluorescence-based thiol assays (e.g., interaction with glutathione) or β-lactamase inhibition .
  • Docking studies : AutoDock Vina for predicting binding to bacterial enoyl-ACP reductase .

Which analytical techniques are optimal for characterizing purity and structure?

Q. Analytical Methodology

  • NMR : ¹H/¹³C NMR (δ 1.32–8.13 ppm for protons; ester C=O at ~170 ppm) .
  • IR : C=O (1732 cm⁻¹), C–S (670 cm⁻¹), and N–H (3320 cm⁻¹) stretches .
  • HPLC-MS : ESI-MS for exact mass (e.g., m/z 458.968 for C₂₃H₂₃ClN₂O₄S analogs) .

How to resolve contradictions in reported synthetic yields across studies?

Data Reconciliation
Discrepancies often arise from purification methods (e.g., column chromatography vs. HPLC) or solvent polarity. For example, THF increases byproduct formation vs. CH₂Cl₂. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .

What strategies enable derivatization of the butoxycarbonyl group?

Q. Derivative Synthesis

  • Hydrolysis : NaOH/EtOH to yield carboxylic acid derivatives.
  • Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl groups at the 6-methyl position .
  • Thiourea formation : Reaction with benzoyl isothiocyanate to replace the Boc group .

Can computational models predict its hydrogen-bonding interactions in crystals?

Computational Modeling
Yes. Mercury CSD software with Etter’s graph set theory analyzes hydrogen-bonded networks. For example, the S(6) motif in related analogs is accurately predicted using donor-acceptor distance (<3.0 Å) and angle (>120°) criteria . Molecular dynamics (MD) simulations further assess stability under thermal stress .

What thermal analysis methods assess its stability for storage?

Q. Thermal Characterization

  • DSC : Melting endotherms (e.g., 213–226°C for analogs) .
  • TGA : Decomposition onset temperatures (>250°C) under N₂ atmosphere.
  • Hot-stage microscopy : Visualize phase transitions during heating .

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